molecular formula C10H9NO3S B1471073 Methyl 6-methoxy-1,2-benzothiazole-3-carboxylate CAS No. 1123169-11-8

Methyl 6-methoxy-1,2-benzothiazole-3-carboxylate

Cat. No. B1471073
CAS RN: 1123169-11-8
M. Wt: 223.25 g/mol
InChI Key: RXDFCWVEJBGZAC-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

“Methyl 6-methoxy-1,2-benzothiazole-3-carboxylate” has a molecular weight of 223.25 g/mol. More detailed physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Methyl 6-methoxy-1,2-benzothiazole-3-carboxylate serves as a key intermediate in the synthesis of various heterocyclic compounds. For instance, it has been utilized in oxidative routes to create the heterocyclic cores of benzothiazole natural products, such as the benzothiazole core of violatinctamine and erythrazole A (Blunt et al., 2015). This biomimetic oxidative route from N-acetyldopamine and cysteine methyl ester highlights the compound's utility in mimicking natural product synthesis pathways.

Biological Activities

The benzothiazole derivatives, including those related to this compound, have been evaluated for their biological activities. Studies have shown that benzothiazole derivatives exhibit activity against various biological targets. For example, certain benzothiazoles have been tested for efficacy against parasites, displaying significant activity against stages of species such as Acanthocheilonema viteae and Brugia spp. (Zahner et al., 1990). This suggests the potential of this compound derivatives in antiparasitic research.

Future Directions

Benzothiazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They have a wide spectrum of pharmacological activities, making them interesting candidates for further evaluation of their efficacy in the treatment of microbial, tubercular, and malarial diseases .

properties

IUPAC Name

methyl 6-methoxy-1,2-benzothiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-13-6-3-4-7-8(5-6)15-11-9(7)10(12)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDFCWVEJBGZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NS2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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